PU-WS13 Paralog-Selectivity Profiling: Quantitative EC50 Comparison Across the Hsp90 Family
PU-WS13 demonstrates marked paralog-selectivity for Grp94 over the three other Hsp90 family members. The compound exhibits an EC50 of 0.22 µM against Grp94, while showing significantly weaker activity against Hsp90α (EC50 27.3 µM), Hsp90β (EC50 41.8 µM), and mitochondrial TRAP1 (EC50 7.3 µM) [1]. In contrast, the pan-Hsp90 inhibitor PU-H71 shows broad equipotent inhibition across paralogs (Hsp90α IC50 51 nM, Grp94 IC50 30 nM) [2], and the Hsp90α/β-selective inhibitor PU-29F targets cytosolic paralogs with an EC50 of 5.4 µM while largely sparing Grp94 .
| Evidence Dimension | Paralog-selectivity (EC50/IC50) |
|---|---|
| Target Compound Data | Grp94 EC50 = 0.22 µM; Hsp90α EC50 = 27.3 µM; Hsp90β EC50 = 41.8 µM; TRAP1 EC50 = 7.3 µM |
| Comparator Or Baseline | PU-H71: Grp94 IC50 = 30 nM, Hsp90α IC50 = 51 nM (pan-inhibition); PU-29F: Hsp90α EC50 = 5.4 µM (cytosolic-selective) |
| Quantified Difference | PU-WS13 demonstrates ~124-fold selectivity for Grp94 over Hsp90α, ~190-fold over Hsp90β, and ~33-fold over TRAP1. PU-H71 shows only ~1.7-fold selectivity for Grp94 over Hsp90α. |
| Conditions | Fluorescence polarization assay; recombinant human paralog N-terminal domains; 2 hr incubation [1] |
Why This Matters
This high degree of paralog-selectivity enables isolation of Grp94-specific biological functions without confounding effects from the other three Hsp90 paralogs, a capability not offered by pan-Hsp90 or cytosolic-selective inhibitors.
- [1] Patel PD, Yan P, Seidler PM, Patel HJ, Sun W, Yang C, Que NS, Taldone T, Finotti P, Stephani RA, Gewirth DT, Chiosis G. Paralog-selective Hsp90 inhibitors define tumor-specific regulation of HER2. Nature Chemical Biology. 2013;9(11):677-684. View Source
- [2] TargetMol. PU-H71 (Zelavespib) Product Datasheet. T6206. View Source
